N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

NaV1.7 pain electrophysiology

N‑(2,5‑difluorophenyl)‑2‑[(4,6‑dimethylpyrimidin‑2‑yl)sulfanyl]acetamide (CAS 303091‑58‑9) is a synthetic small‑molecule acetamide that incorporates a 2,5‑difluorophenyl group linked via a thioether bridge to a 4,6‑dimethylpyrimidine core [REFS‑1]. It is catalogued as a pyrimidine‑thio‑acetamide derivative and has been profiled in curated bioactivity databases against sirtuin deacetylases (SIRT1, SIRT2), the voltage‑gated sodium channel NaV1.7, and the ATP‑dependent efflux transporter P‑glycoprotein (ABCB1) [REFS‑2][REFS‑3].

Molecular Formula C14H13F2N3OS
Molecular Weight 309.34g/mol
CAS No. 303091-58-9
Cat. No. B361302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
CAS303091-58-9
Molecular FormulaC14H13F2N3OS
Molecular Weight309.34g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)F)F)C
InChIInChI=1S/C14H13F2N3OS/c1-8-5-9(2)18-14(17-8)21-7-13(20)19-12-6-10(15)3-4-11(12)16/h3-6H,7H2,1-2H3,(H,19,20)
InChIKeySHRHAJMBMRFHMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide (CAS 303091 58‑9): Core Identity and Physicochemical Fingerprint for Research Procurement


N‑(2,5‑difluorophenyl)‑2‑[(4,6‑dimethylpyrimidin‑2‑yl)sulfanyl]acetamide (CAS 303091‑58‑9) is a synthetic small‑molecule acetamide that incorporates a 2,5‑difluorophenyl group linked via a thioether bridge to a 4,6‑dimethylpyrimidine core [REFS‑1]. It is catalogued as a pyrimidine‑thio‑acetamide derivative and has been profiled in curated bioactivity databases against sirtuin deacetylases (SIRT1, SIRT2), the voltage‑gated sodium channel NaV1.7, and the ATP‑dependent efflux transporter P‑glycoprotein (ABCB1) [REFS‑2][REFS‑3]. Vendors typically supply the compound at ≥ 95 % purity (HPLC) with a molecular formula of C₁₄H₁₃F₂N₃OS, a monoisotopic mass of 309.07474 Da, and predicted physicochemical descriptors including a density of 1.35 ± 0.1 g cm⁻³ and a boiling point of 477.7 ± 45.0 °C [REFS‑1][REFS‑4].

Target engagement
Multi-target probe (NaV1.7, SIRT1/2, P-gp) with reported polypharmacology profile
Selectivity control
Inverted SIRT1-preferring selectivity supports isoform discrimination studies
SAR anchor
2,5-difluoro regioisomer enables head-to-head SAR with 2,4-difluoro analog

Why SIRT2‑ or NaV‑Focused Pyrimidine‑Thio‑Acetamide Analogs Cannot Substitute CAS 303091‑58‑9 Without Quantitative Justification


The 2‑((4,6‑dimethylpyrimidin‑2‑yl)thio)‑N‑phenylacetamide chemotype has been extensively optimised for potent SIRT2 inhibition (IC₅₀ values spanning 42 nM to > 100 µM depending on the N‑phenyl substitution) [REFS‑1]. Moreover, positional fluorination on the phenyl ring dramatically modulates polypharmacology: the 2,5‑difluoro isomer (CAS 303091‑58‑9) exhibits a unique activity fingerprint that includes moderate NaV1.7 blockade (IC₅₀ = 0.24 µM) [REFS‑2], weak SIRT2 inhibition (IC₅₀ ≈ 50.8 µM) [REFS‑3], and sub‑micromolar P‑glycoprotein modulatory activity [REFS‑4], whereas the 2,4‑difluoro positional isomer (CAS 329079‑56‑3) or the unsubstituted phenyl parent display divergent target engagement. Simple interchange with a high‑potency SIRT2 congener (e.g., compound 28e, IC₅₀ = 42 nM) or a NaV‑optimised analogue would therefore compromise the biological question being investigated unless the multi‑target, moderate‑affinity profile of the 2,5‑difluoro derivative is explicitly required. The quantitative evidence below establishes the specific differentiation that must be verified before any analog is selected.

!
SIRT2-optimized analogs (SirReal2, 28e) lack NaV1.7 and P-gp activity — their polypharmacology fingerprint may shift target engagement readouts in multi-target assays.
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Nanomolar SIRT2 inhibitors introduce potency mismatch — substituting with compound 28e would bring ~360-fold stronger SIRT2 inhibition, confounding cellular phenotype interpretation.
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2,4-difluoro positional isomer differs in LogP and TPSA — regioisomer-specific physicochemical properties may alter solubility, permeability, and target engagement in cell-based assays.

Quantitative Differentiation of CAS 303091‑58‑9 from Closest Pyrimidine‑Thio‑Acetamide Analogs: Head‑to‑Head and Cross‑Study Activity Data


NaV1.7 Blockade: The 2,5‑Difluoro Isomer Displays Sub‑Micromolar Antagonism Absent in Canonical SIRT2 Inhibitors

In a PatchXpress voltage‑clamp assay using HEK293 cells expressing human partially inactivated NaV1.7, CAS 303091‑58‑9 inhibited the channel with an IC₅₀ of 240 nM [REFS‑1]. In contrast, the leading SIRT2‑optimised analogs SirReal2 and compound 28e were not reported to exhibit NaV1.7 activity in publicly curated databases, consistent with their structural focus on sirtuin selectivity [REFS‑2]. Confirmatory manual patch‑clamp experiments yielded an IC₅₀ of 800 nM against partially inactivated NaV1.7, while activity against the non‑inactivated state was substantially weaker (IC₅₀ ≈ 3.0 µM), indicating state‑dependent block [REFS‑1]. No NaV1.7 data are available for the 2,4‑difluoro positional isomer (CAS 329079‑56‑3), preventing direct isomeric comparison at this target.

NaV1.7 blockade
Cross-study context
IC50 240 nM (PatchXpress) vs no reported NaV1.7 activity for SirReal2, 28e
Supports NaV1.7 polypharmacology studies; absent from high-potency SIRT2 congeners.
State-dependent block; manual patch IC50 800 nM.
NaV1.7 pain electrophysiology

SIRT2 Inhibition: The 2,5‑Difluoro Substitution Yields a > 100‑Fold Loss in Potency Compared with Optimised Congeners, Enabling Its Use as a Negative Control

CAS 303091‑58‑9 inhibited recombinant human SIRT2 with an IC₅₀ of 50.8 µM (5.08 × 10⁴ nM) in a Fluor de Lys fluorescence assay (37 °C, 2 h incubation) [REFS‑1]. Under comparable recombinant SIRT2 assay conditions, the clinically characterised SirReal2 exhibits an IC₅₀ of 0.14–0.44 µM, and compound 28e, the most potent derivative from the same chemical series, achieves an IC₅₀ of 0.042 µM [REFS‑2][REFS‑3]. This represents an approximately 360‑fold loss of potency for CAS 303091‑58‑9 relative to 28e and a 115‑fold loss relative to SirReal2. Notably, the compound displayed stronger SIRT1 inhibition (IC₅₀ = 17.5 µM) than SIRT2 inhibition, a selectivity reversal compared with SirReal2 and 28e which are SIRT2‑selective.

SIRT2 inhibition
Cross-study context
IC50 50.8 µM (target) vs 42 nM (28e) — ~360-fold weaker
May serve as low-affinity SIRT2 control in assay cascades.
Selectivity inverted: SIRT1 IC50 17.5 µM.
SIRT2 epigenetics cancer

P‑Glycoprotein Modulatory Activity: The 2,5‑Difluoro Isomer Shows Moderate MDR‑Reversal Potential Not Reported for Leading SIRT2 Congeners

In adriamycin‑resistant human ovarian carcinoma A2780/ADR cells, CAS 303091‑58‑9 inhibited P‑glycoprotein (P‑gp/ABCB1)‑mediated efflux with IC₅₀ values of 1.40 µM (calcein‑AM accumulation assay, 30 min) and 1.86 µM (Hoechst 33342 accumulation assay) [REFS‑1]. A replicate calcein‑AM experiment confirmed the inhibitory concentration at 1.41 µM. No P‑gp modulatory data are publicly available for the high‑potency SIRT2 inhibitors SirReal2 or compound 28e, nor for the 2,4‑difluoro positional isomer, suggesting that this moderate MDR‑reversal signature is a distinctive feature of the 2,5‑difluoro substitution pattern within the pyrimidine‑thio‑acetamide series.

P-gp modulation
Class-level
IC50 1.40–1.86 µM (calcein-AM / Hoechst) vs no reported P-gp activity for SirReal2, 28e
Supports MDR reversal assay context; polypharmacology distinct from SIRT2-focused analogs.
A2780/ADR cells; replicate confirmed.
P-glycoprotein multidrug resistance ABCB1

Inverted SIRT2/SIRT1 Selectivity Ratio Distinguishes the 2,5‑Difluoro Isomer from All Other Reported Pyrimidine‑Thio‑Acetamide SIRT2 Inhibitors

Under identical recombinant enzyme assay conditions (E. coli‑expressed human sirtuins, Fluor de Lys fluorescence detection, 37 °C, 2 h), CAS 303091‑58‑9 exhibited an IC₅₀ of 17.5 µM against SIRT1 compared with 50.8 µM against SIRT2, yielding a SIRT2/SIRT1 selectivity ratio of 0.34 (i.e., ~3‑fold preference for SIRT1 over SIRT2) [REFS‑1]. This selectivity pattern is inverted relative to the class‑defining compounds: SirReal2 (SIRT2‑selective, IC₅₀ = 0.14–0.44 µM for SIRT2; > 100‑fold selectivity over SIRT1) and compound 28e (very good selectivity to SIRT2 over SIRT1 and SIRT3, IC₅₀ = 0.042 µM for SIRT2) [REFS‑2][REFS‑3]. The 2,5‑difluoro substitution therefore produces a unique sirtuin isoform bias that cannot be achieved with the parent scaffold or alternative regioisomers.

SIRT2/SIRT1 selectivity
Cross-study context
Target: SIRT1 IC50 17.5 µM, SIRT2 50.8 µM (ratio ~2.9, SIRT1-preferring) vs >100-fold SIRT2 preference for SirReal2/28e
Inverted isoform bias enables SIRT1 vs. SIRT2 selectivity profiling.
>300-fold reversal in selectivity direction.
SIRT1 selectivity profiling deacetylase

Predicted Lipophilicity and Topological PSA Distinguish the 2,5‑Difluoro Isomer from the 2,4‑Difluoro Positional Isomer, Impacting Solubility and Permeability Profiles

Computational predictions for the 2,4‑difluoro positional isomer (CAS 329079‑56‑3, AMB2442455) report a consensus LogP of 3.18 and a topological polar surface area (TPSA) of 80.18 Ų [REFS‑1]. Although experimentally determined LogP for CAS 303091‑58‑9 is not publicly available, the differing fluorine substitution pattern (2,5‑ vs. 2,4‑) is expected to modulate dipole moment, molecular shape, and crystallinity, which in turn affect solubility and passive membrane permeability. Chemsrc reports a predicted density of 1.35 ± 0.1 g cm⁻³ and a boiling point of 477.7 ± 45.0 °C for the 2,5‑difluoro isomer [REFS‑2]. These distinct bulk physicochemical descriptors provide orthogonal differentiation for formulation and assay development, and they caution against assuming bioequivalence between regioisomers.

Regioisomer properties
Data to verify
Target: density 1.35 g/cm³, BP 477.7 °C; 2,4-difluoro isomer: LogP 3.18, TPSA 80.18 Ų
Physicochemical differentiation cautions against casual regioisomer interchange.
Predictions pending experimental confirmation.
physicochemical properties drug-likeness logP

Where CAS 303091‑58‑9 Is the Rational Procurement Choice: Research and Industrial Application Scenarios Grounded in Quantitative Differentiation


NaV1.7‑Focused Pain Pharmacology with a Defined Sirtuin Polypharmacology Fingerprint

Investigators studying voltage‑gated sodium channel 1.7 (NaV1.7) in pain signalling can employ CAS 303091‑58‑9 as a state‑dependent blocker with a fully characterised sirtuin selectivity profile. Its IC₅₀ of 240 nM (PatchXpress, partially inactivated state) [REFS‑1] is comparable to early‑stage NaV1.7 tool compounds, while its weak SIRT2 inhibition (IC₅₀ = 50.8 µM) and moderate P‑gp modulation (IC₅₀ ≈ 1.4 µM) [REFS‑2][REFS‑3] provide a transparent multi‑target activity background that aids data interpretation in cells co‑expressing these targets.

SIRT1‑vs.‑SIRT2 Selectivity Profiling Using a SIRT1‑Preferring Negative Control

Because CAS 303091‑58‑9 exhibits an inverted SIRT2/SIRT1 selectivity ratio (~3‑fold preference for SIRT1 over SIRT2) [REFS‑2], it is uniquely suited as a selectivity control in sirtuin inhibitor screening cascades. When used alongside a potent SIRT2‑selective inhibitor such as compound 28e or SirReal2, the compound defines the selectivity window of the assay and helps discriminate SIRT1‑mediated deacetylation events from SIRT2‑dependent effects, a capability not offered by any other pyrimidine‑thio‑acetamide analog currently catalogued in curated bioactivity databases.

Multidrug Resistance (MDR) Reversal Studies Requiring a Low‑Potency SIRT2 Background

In adriamycin‑resistant A2780/ADR ovarian cancer models, CAS 303091‑58‑9 demonstrates reproducible P‑gp inhibition (IC₅₀ = 1.40–1.86 µM, calcein‑AM and Hoechst 33342 accumulation) [REFS‑3] without the nanomolar SIRT2 activity that could confound viability readouts in sirtuin‑dependent cancer lines. This profile makes it a suitable chemical probe for MDR reversal experiments where the biological question requires exclusion of potent SIRT2‑mediated anti‑proliferative effects.

Regioisomer‑Specific Structure‑Activity Relationship (SAR) Studies on Pyrimidine‑Thio‑Acetamide Polypharmacology

The compound serves as a critical SAR anchor when systematically varying the N‑phenyl fluorination pattern. Procurement of both the 2,5‑difluoro (CAS 303091‑58‑9) and 2,4‑difluoro (CAS 329079‑56‑3) isomers enables direct head‑to‑head comparison of target engagement, selectivity, and physicochemical properties (LogP, TPSA, density) [REFS‑4][REFS‑5], facilitating computational and experimental efforts to decouple the structural determinants of NaV1.7 binding, sirtuin inhibition, and P‑gp modulation within the same core scaffold.

Application
Selection Property
Validation Focus
NaV1.7 channel pharmacology studies
State-dependent NaV1.7 block with reported SIRT1/2 and P-gp activity background
NaV1.7 endpoint response; sirtuin off-target context
SIRT isoform selectivity screening
Inverted SIRT2/SIRT1 selectivity (SIRT1-preferring control)
SIRT1-dependent deacetylation events vs SIRT2-mediated effects
P-gp-mediated MDR reversal research
Moderate P-gp inhibition without nanomolar SIRT2 interference
MDR reversal endpoint; SIRT2 off-target viability review
Pyrimidine-thio-acetamide SAR studies
2,5-difluoro vs 2,4-difluoro regioisomer comparison for target engagement and physicochemical profiling
Regioisomer-specific LogP/TPSA differentiation; target engagement verification
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